Oreoch-1 is classified as a peptide, a type of biomolecule composed of amino acids linked by peptide bonds. It is specifically isolated from the tissues of Oreochromis niloticus, making it a natural product with potential therapeutic uses. The classification of Oreoch-1 falls under bioactive peptides, which are known for their physiological effects in humans and animals.
The synthesis of Oreoch-1 involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. The process typically begins with the attachment of a protected amino acid to a resin support. In the case of Oreoch-1, the following steps are utilized:
The molecular weight of Oreoch-1 can be determined through mass spectrometry techniques. Generally, peptides have molecular weights ranging from several hundred to a few thousand daltons depending on their amino acid composition.
Oreoch-1 has been shown to participate in various biochemical interactions, primarily through its antimicrobial activity against biofilms. The mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation. Key reactions include:
Quantitative assessments are often made using absorbance readings at specific wavelengths to determine the extent of inhibition or cytotoxicity.
The mechanism by which Oreoch-1 exerts its antimicrobial effects involves several steps:
Data supporting these mechanisms often come from fluorescence microscopy studies that visualize biofilm structures before and after treatment with Oreoch-1 .
Oreoch-1 is typically characterized as a soluble peptide in aqueous solutions. Its solubility can vary based on pH and ionic strength.
The chemical properties include:
Relevant analyses often involve determining these properties through stability assays or reactivity tests under controlled conditions.
Oreoch-1 holds promise in various scientific fields:
Research continues to explore these applications, indicating a growing interest in natural peptides derived from aquatic organisms like Oreochromis niloticus for therapeutic development .
The escalating crisis of antimicrobial resistance (AMR) necessitates innovative therapeutic strategies beyond conventional antibiotics. Staphylococci, particularly Staphylococcus aureus and Staphylococcus epidermidis, represent formidable human pathogens due to their biofilm-forming capabilities and multidrug resistance profiles. These pathogens account for 30–50% of prosthetic device infections and exhibit alarming resistance rates, with >50% of Italian S. aureus isolates resistant to methicillin [1] [4]. Antimicrobial peptides (AMPs) like Oreoch-1 offer a promising alternative due to their distinct mechanism of action: direct disruption of bacterial membranes, which reduces the likelihood of resistance development compared to target-specific antibiotics [1] [6]. The evolutionary divergence of fish-derived AMPs from human proteins (typically <62% sequence identity) further minimizes risks of cross-reactivity or allergenicity, positioning them as biologically compatible therapeutic candidates [2].
Oreoch-1 is a 23-residue, cationic α-helical peptide (sequence: FIHHIIGGLFSVGKHIHGLIHGH-NH₂) isolated from the gills of Nile tilapia (Oreochromis niloticus). Its C-terminal amidation enhances cationic charge (+5 at physiological pH), promoting electrostatic interactions with negatively charged bacterial membranes [1] [8]. Classified within the piscidin family of AMPs, Oreoch-1 shares structural hallmarks with evolutionarily conserved host-defense peptides across teleost fish, including:
Table 1: Biochemical and Functional Classification of Oreoch-1
Property | Specification | Functional Significance |
---|---|---|
Molecular weight | 2524.4 Da | Optimal for membrane penetration |
Net charge | +5 (pH 7.4) | Electrostatic targeting of anionic membranes |
Secondary structure | α-helix (amphipathic) | Pore formation and membrane destabilization |
MIC range vs. Staphylococci | 6.25–25 µM | Bacteriostatic action at clinically relevant doses |
Biofilm inhibition | >50% biomass reduction (S. aureus, sub-MIC) | Disruption of extracellular polymeric matrix |
In vitro studies demonstrate potent activity against clinical and reference strains of S. aureus (ATCC 25923) and S. epidermidis (ATCC 35984), with MIC values of 6.25–25 µM. This bacteriostatic profile (MBC/MIC ratio >4) arises from membrane permeabilization without complete lysis, minimizing inflammatory responses to cytoplasmic components [1] [4]. Crucially, Oreoch-1 maintains efficacy against methicillin-resistant strains (MRSA and MRSE), with no cross-resistance observed with β-lactams or glycopeptides. Its biofilm-inhibitory effects are particularly significant against S. aureus, reducing biomass by >50% at subinhibitory concentrations (1.56–3.12 µM) [4].
Table 2: Comparative Antimicrobial Activity of Oreoch-1 Against Staphylococcal Strains
Strain | MIC (µM) | Biofilm Inhibition (Sub-MIC) | Resistance Profile |
---|---|---|---|
S. aureus ATCC 25923 | 12.5 | >50% at 3.12 µM | Methicillin-sensitive |
S. epidermidis ATCC 35984 | 25 | <30% at 6.25 µM | Methicillin-resistant |
Clinical MRSA isolate | 6.25 | >40% at 1.56 µM | Multidrug-resistant |
Evolutionarily, Oreoch-1’s sequence divergence from human homologs (>40% sequence dissimilarity) likely minimizes allergenic potential. This aligns with studies showing animal food proteins with <62% identity to human counterparts rarely trigger immune cross-reactivity [2]. Its gene shares conserved motifs with other teleost piscidins (e.g., TP4/Oreoch-2), suggesting descent from an ancestral host-defense peptide optimized through aquatic evolutionary pressures [8].
Despite advances in AMP development, critical knowledge gaps impede effective translation:
Cefoxitin screening—the gold standard for detecting mecA-mediated methicillin resistance—fails in 50% of non-aureus staphylococci (NAS) isolates with reduced susceptibility. Genomic analyses reveal 175 NAS strains exhibiting cefoxitin MICs ≥4 µg/mL lacked identifiable mec homologs, suggesting unknown resistance mechanisms [6]. Similarly, 8 clinical NAS isolates displayed high daptomycin MICs (>4 µg/mL) without known genetic determinants. This diagnostic blind spot complicates targeted therapy and underscores the need for mechanism-agnostic agents like Oreoch-1.
Table 3: Prevalence of Unexplained Resistance Mechanisms in Staphylococci
Phenotype | % Isolates with Unexplained Resistance | Common Species Affected |
---|---|---|
Cefoxitin MIC ≥4 µg/mL | 50% (88/175 sequenced isolates) | S. saprophyticus, S. hominis |
Gentamicin MIC ≥1 µg/mL | 62.3% (81/130 isolates) | S. haemolyticus, S. warneri |
Daptomycin MIC >4 µg/mL | 100% (8 clinical isolates) | S. epidermidis, S. capitis |
Biofilms confer up to 1,000-fold increased antibiotic tolerance via:
Existing in vitro models poorly replicate:in vivo conditions during device-associated infections, including:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3